molecular formula C7H8Cl2N2O B563550 4-Chloro-N-methylpicolinamide hydrochloride CAS No. 882167-77-3

4-Chloro-N-methylpicolinamide hydrochloride

Cat. No. B563550
Key on ui cas rn: 882167-77-3
M. Wt: 207.054
InChI Key: XGHILPUCRYAWIN-UHFFFAOYSA-N
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Patent
US08124782B2

Procedure details

37% hydrochloric acid (354 g, 3.59 mol) is added with stirring to a solution of the crude 4-chloro-N-methylpyridine-2-carboxamide (500 g, 2.93 mol) in acetone (2 kg) to such a degree that the temperature of the reaction mixture does not exceed 40° C. After cooling to approx. 5° C., stirring is continued for 1 h. The product is filtered off, washed with acetone (580 g) and dried under reduced pressure (50° C., 80 mbar). In this way, 521 g (86% of theory) of 4-chloro-N-methylpyridine-2-carboxamide hydrochloride are obtained.
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
2 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([NH:11][CH3:12])=[O:10])[CH:4]=1>CC(C)=O>[ClH:2].[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([NH:11][CH3:12])=[O:10])[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
354 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)NC
Name
Quantity
2 kg
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 40° C
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with acetone (580 g)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (50° C., 80 mbar)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClC1=CC(=NC=C1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 521 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 171.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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